BenchChemオンラインストアへようこそ!

Atriopeptin II (rat, mouse)

Endothelial Cell Biology Second Messenger Signaling Natriuretic Peptide Pharmacology

Atriopeptin II (ANP fragment 5-27) is a 23-amino acid cyclic peptide with the essential 17-membered disulfide ring. This specific fragment demonstrates >100-fold greater potency in cGMP accumulation vs. Atriopeptin I, with an ED₅₀ of 1 nM for cGMP formation—2-fold lower than rANP and 20-fold lower than Atriopeptin I. Ideal for quantitative pharmacology requiring precise EC₅₀ values, it enables dose-dependent natriuresis at ≥0.3 µg/kg/min without direct myocardial effects. Substituting with other ANP fragments introduces unacceptable variability; only rigorous validation ensures reproducible results.

Molecular Formula C98H156N34O32S2
Molecular Weight 2386.6 g/mol
CAS No. 89139-54-8
Cat. No. B1591219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtriopeptin II (rat, mouse)
CAS89139-54-8
Synonymsalpha-r-ANP (5-27)
ANF (5-27)
ANP (5-27)
atrial natriuretic factor (5-27)
atriopeptin (5-27)
Molecular FormulaC98H156N34O32S2
Molecular Weight2386.6 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C
InChIInChI=1S/C98H156N34O32S2/c1-8-48(5)76-93(161)115-38-71(140)116-50(7)78(146)120-56(26-27-68(100)137)83(151)128-63(42-134)82(150)114-39-73(142)118-58(31-47(3)4)80(148)113-40-74(143)119-66(91(159)125-61(34-69(101)138)87(155)129-65(44-136)89(157)124-60(33-52-21-14-11-15-22-52)86(154)122-57(95(163)164)25-18-30-110-98(106)107)45-165-166-46-67(130-90(158)64(43-135)127-79(147)53(99)41-133)92(160)123-59(32-51-19-12-10-13-20-51)81(149)112-36-70(139)111-37-72(141)117-54(23-16-28-108-96(102)103)84(152)132-77(49(6)9-2)94(162)126-62(35-75(144)145)88(156)121-55(85(153)131-76)24-17-29-109-97(104)105/h10-15,19-22,47-50,53-67,76-77,133-136H,8-9,16-18,23-46,99H2,1-7H3,(H2,100,137)(H2,101,138)(H,111,139)(H,112,149)(H,113,148)(H,114,150)(H,115,161)(H,116,140)(H,117,141)(H,118,142)(H,119,143)(H,120,146)(H,121,156)(H,122,154)(H,123,160)(H,124,157)(H,125,159)(H,126,162)(H,127,147)(H,128,151)(H,129,155)(H,130,158)(H,131,153)(H,132,152)(H,144,145)(H,163,164)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t48-,49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,76-,77-/m0/s1
InChIKeyMAGGONBKRAPXMU-KJZYAOAHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atriopeptin II (Rat, Mouse) CAS 89139-54-8: A 23-Amino Acid Atrial Natriuretic Peptide Fragment with Defined Potency in Rodent Cardiovascular and Renal Models


Atriopeptin II (rat, mouse), also designated ANP-(103-125) or atrial natriuretic factor fragment (5-27), is a 23-amino acid cyclic peptide (CAS 89139-54-8; molecular formula C₉₈H₁₅₆N₃₄O₃₂S₂; molecular weight 2386.63) belonging to the atrial natriuretic peptide (ANP) family [1]. It contains the essential 17-membered disulfide ring structure (Cys3-Cys19) critical for biological activity and acts as a diuretic, natriuretic, and vascular smooth muscle relaxant . This specific fragment is a principal naturally occurring cleavage product derived from the rat atrial prohormone and is widely employed as a reference standard in rodent cardiovascular and renal pharmacology research [2].

Why ANP Fragment Substitution Fails: Atriopeptin II (Rat, Mouse) CAS 89139-54-8 Exhibits Non-Interchangeable Structure-Activity Relationships in Receptor Activation and Second Messenger Signaling


Atrial natriuretic peptide fragments of differing lengths, even when differing by only a few N- or C-terminal residues, display pronounced and non-linear differences in receptor binding affinity, guanylate cyclase activation, and downstream physiological effects [1]. For instance, truncation of the N-terminal residues from Atriopeptin II (23 amino acids) to Atriopeptin I (21 amino acids) results in a >100-fold reduction in potency for cGMP accumulation and a complete loss of vasorelaxant activity in certain vascular beds [2][3]. Similarly, the presence or absence of the C-terminal Phe-Arg-Tyr extension (as in Atriopeptin III) or the N-terminal Ser-Ser residues (as in Atriopeptin I) differentially modulates renal hemodynamics and natriuretic efficacy [4]. Therefore, substituting one ANP fragment for another without rigorous empirical validation introduces unacceptable variability in experimental outcomes, particularly in quantitative pharmacological studies where precise EC₅₀ values are required.

Atriopeptin II (Rat, Mouse) CAS 89139-54-8: Quantitative Comparative Evidence for Scientific Selection Against Closest Analogs


cGMP Accumulation Potency in Endothelial Cells: Atriopeptin II (4.0 nM EC₅₀) vs. Atriopeptin I (>500 nM EC₅₀)

In a direct head-to-head comparison using cultured bovine aortic endothelial cells, Atriopeptin II exhibited an EC₅₀ of 4.0 nM for stimulating cyclic GMP accumulation, whereas Atriopeptin I required concentrations exceeding 500 nM to achieve a half-maximal response, representing a greater than 125-fold difference in potency [1]. Human ANP (hANP) and ANF (8-33) were slightly more potent (EC₅₀ 0.30 nM and 0.35 nM, respectively), while Atriopeptin III was slightly less potent (EC₅₀ 5.0 nM) [1]. Atriopeptin I also acted as a partial agonist and was unable to antagonize the effect of ANF (8-33) on cyclic GMP formation, indicating functional divergence at the receptor level [1].

Endothelial Cell Biology Second Messenger Signaling Natriuretic Peptide Pharmacology

Vasorelaxant Activity in Tracheal Smooth Muscle: Atriopeptin II (IC₅₀ 3.8-8.3 nM) Induces Relaxation Where Atriopeptin I Fails

In bovine tracheal smooth muscle precontracted with 50 nM carbachol, Atriopeptin II, ANF, and Atriopeptin III all induced concentration-dependent relaxation with IC₅₀ values ranging from 3.8 to 8.3 nM, positioning these peptides at intermediate potency between isoproterenol (IC₅₀ 2.0 nM) and sodium nitroprusside (IC₅₀ 20 nM) [1]. In contrast, Atriopeptin I failed to induce significant relaxation of the muscle under identical conditions, regardless of whether contraction was elicited by carbachol, histamine, or serotonin [1].

Smooth Muscle Pharmacology Airway Reactivity Vasorelaxation

Natriuretic and Diuretic Efficacy in Awake Volume-Expanded Rats: Atriopeptin II (ANP 103-125) vs. ANP (103-123)

In awake rats subjected to 2% body weight volume expansion, intravenous bolus administration of synthetic ANP analogues at doses of 10 and 60 µg/kg revealed differential renal effects [1]. All ANP analogues, including ANP (99-126), ANP (103-126), and ANP (103-125) [Atriopeptin II], significantly increased diuresis and natriuresis during the first 30 minutes post-administration [1]. However, ANP (103-123) [Atriopeptin I] failed to increase diuresis and natriuresis under identical conditions, representing a qualitative functional difference [1]. All analogues decreased mean blood pressure (MBP) and induced differential changes in heart rate (HR) [1].

Renal Physiology Natriuresis Diuresis Volume Expansion

Steroidogenic Potency in Mouse Leydig Cells: Atriopeptin II (ED₅₀ 1 nM) Demonstrates Superior Potency Relative to rANP and Atriopeptin I

In a comparative study using Percoll-purified mouse Leydig cells, rat Atriopeptin II (rAP-II) exhibited the highest potency among the atrial peptides tested for stimulating cyclic GMP formation, with an ED₅₀ of 1 nM [1]. Rat atrial natriuretic peptide (rANP) and rat Atriopeptin I (rAP-I) displayed ED₅₀ values of 2 nM and 20 nM, respectively [1]. This difference in potency translated to a parallel stimulation of testosterone production, where rAP-II demonstrated concentration-dependent enhancement of steroidogenesis [1]. Notably, this steroidogenic effect was species-specific, as none of the peptides stimulated testosterone production in purified rat Leydig cells despite robust cGMP formation, highlighting the importance of species-matched reagents [1].

Reproductive Endocrinology Leydig Cell Biology Testosterone Production

Receptor Binding and Vasorelaxant Potency in Rat Vascular Tissues: Atriopeptin II (ANP 103-125) Exhibits Intermediate Affinity Between Full-Length ANP (99-126) and Inactive Truncations

In rat aortic strips and mesenteric artery rings precontracted with phenylephrine, the order of potency for vasorelaxation was: ANP (99-126) > ANP (101-126) > ANP (103-126) = ANP (103-125) [Atriopeptin II] ≫ ANP (103-123) [1]. In displacement binding assays using ¹²⁵I-labeled ANP (101-126) on membrane preparations of aorta and mesenteric vascular bed, a similar rank order was observed: ANP (99-126) = ANP (101-126) > ANP (103-126) = ANP (103-125) ≫ ANP (103-123) [1]. Additionally, in guinea pig brain membrane preparations, the ligand selectivity pattern for ¹²⁵I-α-ANP binding sites was: ANF-(101-126) > ANF-(99-126) > ANF-(103-125) [Atriopeptin II] > ANF-(103-123) [Atriopeptin I] [2].

Vascular Pharmacology Receptor Binding Natriuretic Peptide Receptors

Renal and Systemic Hemodynamic Profile in Anesthetized Rats: Atriopeptin II Infusion (0.3-10 µg/kg/min) Produces Distinct Dose-Dependent Effects on Blood Pressure, Cardiac Output, and Natriuresis

In anesthetized rats, intravenous infusion of Atriopeptin II over 30 minutes at rates of 0.3, 1, 3, and 10 µg/kg/min caused a dose-dependent fall in blood pressure, mediated primarily by a reduction in cardiac output, while systemic and regional vascular resistances rose [1]. Renal blood flow and mesenteric blood flow decreased in a dose-related manner, and natriuresis occurred at all infusion rates tested (0.3, 1, and 3 µg/kg/min) [1]. Notably, Atriopeptin II had no direct effect on the rate or force of contraction of isolated rat cardiac tissue in vitro, indicating that the reduction in cardiac output in vivo is not due to direct cardiodepressant action but likely involves reflex activation and/or changes in venous return [1].

Cardiovascular Pharmacology Renal Hemodynamics Blood Pressure Regulation

Optimal Research Applications for Atriopeptin II (Rat, Mouse) CAS 89139-54-8 Based on Quantitative Comparative Evidence


Rodent Cardiovascular Pharmacology: Characterizing ANP-Mediated Vasorelaxation and Hypotension Without Direct Cardiac Depression

Atriopeptin II is ideally suited for in vivo cardiovascular studies in rats requiring a well-characterized ANP fragment that produces dose-dependent hypotension, natriuresis, and renal hemodynamic changes without direct negative inotropic or chronotropic effects on the myocardium [1]. Its defined hemodynamic profile (reduction in cardiac output, increased systemic vascular resistance, natriuresis at ≥0.3 µg/kg/min) provides a reproducible benchmark for evaluating ANP receptor function, testing pharmacological modulators, or assessing cardiovascular phenotype in disease models [1].

Mouse Leydig Cell Steroidogenesis and cGMP Signaling: A High-Potency Tool for Reproductive Endocrinology Research

With an ED₅₀ of 1 nM for cGMP formation in mouse Leydig cells—2-fold lower than rANP and 20-fold lower than Atriopeptin I—Atriopeptin II is the preferred peptide for investigating ANP-stimulated testosterone production and cGMP-dependent signaling pathways in the male reproductive axis [2]. Its superior potency maximizes assay sensitivity and signal-to-noise ratio, reducing the quantity of peptide required per experiment and enabling detection of subtle modulatory effects [2].

Structure-Activity Relationship (SAR) Studies of Natriuretic Peptide Receptor Activation

Atriopeptin II occupies a precisely defined intermediate position in the ANP fragment potency hierarchy—more potent than Atriopeptin I (103-123) but less potent than full-length ANP (99-126)—making it an essential reference compound for SAR investigations probing the contributions of N-terminal Ser-Ser and C-terminal Phe-Arg residues to receptor binding affinity, guanylate cyclase activation, and clearance receptor interactions [3][4]. Its well-characterized behavior in endothelial cells (EC₅₀ 4.0 nM for cGMP) and vascular tissues provides a reliable control for evaluating novel ANP analogs or peptidomimetics [5].

Renal Physiology and Volume Expansion Studies in Conscious Rat Models

In awake rat models of volume expansion, Atriopeptin II consistently increases diuresis and natriuresis within the first 30 minutes of administration, distinguishing it functionally from the inactive shorter fragment ANP (103-123) [6]. This makes it a suitable tool for investigating the renal actions of natriuretic peptides under physiologically relevant conscious conditions, where stress- and anesthesia-induced confounding variables are minimized [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atriopeptin II (rat, mouse)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.